molecular formula C28H32N2O6 B12144875 4-(Benzo[d]furan-2-ylcarbonyl)-1-[3-(diethylamino)propyl]-5-(3,4-dimethoxyphen yl)-3-hydroxy-3-pyrrolin-2-one

4-(Benzo[d]furan-2-ylcarbonyl)-1-[3-(diethylamino)propyl]-5-(3,4-dimethoxyphen yl)-3-hydroxy-3-pyrrolin-2-one

Cat. No.: B12144875
M. Wt: 492.6 g/mol
InChI Key: SBKLYQKWJWQKNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Benzo[d]furan-2-ylcarbonyl)-1-[3-(diethylamino)propyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-3-pyrrolin-2-one is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzo[d]furan-2-ylcarbonyl)-1-[3-(diethylamino)propyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-3-pyrrolin-2-one involves multiple steps, including the construction of the benzofuran ring and the subsequent functionalization of the pyrrolinone core. One common method involves a free radical cyclization cascade to construct the benzofuran ring, followed by proton quantum tunneling to achieve high yield and fewer side reactions .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to ensure scalability and cost-effectiveness. This includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to enhance reaction efficiency and product yield .

Chemical Reactions Analysis

Types of Reactions

4-(Benzo[d]furan-2-ylcarbonyl)-1-[3-(diethylamino)propyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-3-pyrrolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions often require specific conditions, such as controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or tetrahydrofuran. The choice of reagents and conditions depends on the desired transformation and the functional groups present in the compound .

Major Products Formed

The major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit enhanced biological activities or serve as intermediates for further chemical modifications .

Scientific Research Applications

4-(Benzo[d]furan-2-ylcarbonyl)-1-[3-(diethylamino)propyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-3-pyrrolin-2-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(Benzo[d]furan-2-ylcarbonyl)-1-[3-(diethylamino)propyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-3-pyrrolin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or interfere with the replication of viral DNA. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives, such as:

Uniqueness

What sets 4-(Benzo[d]furan-2-ylcarbonyl)-1-[3-(diethylamino)propyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-3-pyrrolin-2-one apart is its unique combination of functional groups, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C28H32N2O6

Molecular Weight

492.6 g/mol

IUPAC Name

3-(1-benzofuran-2-carbonyl)-1-[3-(diethylamino)propyl]-2-(3,4-dimethoxyphenyl)-4-hydroxy-2H-pyrrol-5-one

InChI

InChI=1S/C28H32N2O6/c1-5-29(6-2)14-9-15-30-25(19-12-13-21(34-3)22(17-19)35-4)24(27(32)28(30)33)26(31)23-16-18-10-7-8-11-20(18)36-23/h7-8,10-13,16-17,25,32H,5-6,9,14-15H2,1-4H3

InChI Key

SBKLYQKWJWQKNO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCN1C(C(=C(C1=O)O)C(=O)C2=CC3=CC=CC=C3O2)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.